Cas no 30339-32-3 ((R)-1-Phenyl-2-(p-tolyl)ethylamine)
30339-32-3 structure
Product Name:(R)-1-Phenyl-2-(p-tolyl)ethylamine
Numero CAS:30339-32-3
MF:C15H17N
MW:211.302183866501
CID:297462
Update Time:2023-11-22
(R)-1-Phenyl-2-(p-tolyl)ethylamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneethanamine,4-methyl-a-phenyl-, (aR)-
- (R)-1-phenyl-(2-p-tolyl)ethylamine
- (R)-1-Phenyl-2-(p-tolyl)ethylamine
- (-)-1-Phenyl-2-(p-tolyl)ethylamine
- (R)-2-(p-Tolyl)-1-phenylethylamine
- Benzeneethanamine,4-methyl-a-phenyl-, (R)-
- Phenethylamine,p-methyl-a-phenyl-, (-)- (8CI)
- (R)-alpha-Phenyl-4-methylphenethylamine
- ZICDZTXDTPZBKH-OAHLLOKOSA-N
- (R)-(-)-alpha-phenyl-beta-p-tolylethylamine
- (1R)-2-(4-methylphenyl)-1-phenylethan-1-amine
-
- Inchi: 1S/C15H17N/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11,16H2,1H3/t15-/m1/s1
- Chiave InChI: ZICDZTXDTPZBKH-OAHLLOKOSA-N
- Sorrisi: N[C@@H](C1C=CC=CC=1)CC1C=CC(C)=CC=1
Proprietà calcolate
- Massa esatta: 211.136
- Massa monoisotopica: 211.136
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 188
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26
(R)-1-Phenyl-2-(p-tolyl)ethylamine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | P337095-100mg |
(R)-1-Phenyl-2-(p-tolyl)ethylamine |
30339-32-3 | 100mg |
$ 165.00 | 2022-06-03 | ||
| TRC | P337095-250mg |
(R)-1-Phenyl-2-(p-tolyl)ethylamine |
30339-32-3 | 250mg |
$ 360.00 | 2022-06-03 | ||
| TRC | P337095-500mg |
(R)-1-Phenyl-2-(p-tolyl)ethylamine |
30339-32-3 | 500mg |
$ 670.00 | 2022-06-03 | ||
| TRC | P337095-1g |
(R)-1-Phenyl-2-(p-tolyl)ethylamine |
30339-32-3 | 1g |
$ 1300.00 | 2022-06-03 |
(R)-1-Phenyl-2-(p-tolyl)ethylamine Letteratura correlata
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
30339-32-3 ((R)-1-Phenyl-2-(p-tolyl)ethylamine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso